

Technical Guide: Spectroscopic Characterization of 5-(Benzyloxy)-2-Nitrobenzoic Acid

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Compound of Interest

Compound Name:	5-(Benzyloxy)-2-nitrobenzoic acid
CAS No.:	61340-15-6
Cat. No.:	B1280427

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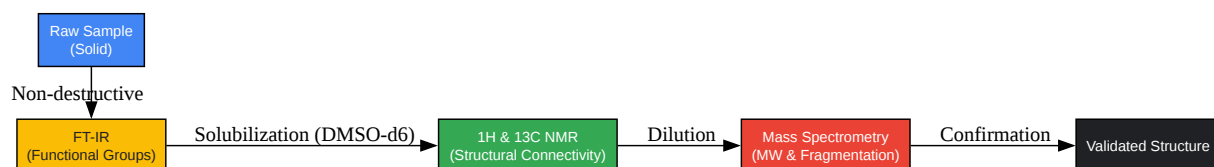
Executive Summary & Compound Profile

5-(benzyloxy)-2-nitrobenzoic acid is a critical aromatic building block, often utilized in the synthesis of pharmaceutical intermediates (e.g., via reduction to anthranilic acid derivatives) or as a scaffold for enzyme inhibitors. Its characterization relies on distinguishing the interplay between the electron-withdrawing nitro/carboxyl groups and the electron-donating benzyloxy substituent.

Attribute	Specification
IUPAC Name	5-(benzyloxy)-2-nitrobenzoic acid
CAS Number	61340-15-6
Formula	C ₁₄ H ₁₁ NO ₅
Molecular Weight	273.24 g/mol
Appearance	Pale yellow to tan solid (Nitro chromophore)
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in water/CHCl ₃

Analytical Workflow

The following workflow ensures a self-validating characterization process. The sequence is designed to preserve sample integrity, moving from non-destructive to destructive techniques.



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Figure 1: Sequential analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the regiochemistry of the substituents. Due to the limited solubility of nitrobenzoic acids in chloroform, DMSO-d₆ is the recommended solvent.

Sample Preparation

- Solvent: DMSO-d₆ (99.8% D).

- Concentration: 10–15 mg in 0.6 mL.
- Temperature: 298 K.

¹H NMR Analysis (400 MHz, DMSO-d₆)

The aromatic region is defined by an ABX system on the central benzoate ring and a multiplet for the benzyl group.

Position	Shift (δ, ppm)	Multiplicity	J (Hz)	Assignment Logic
COOH	13.5–14.0	Broad s	-	Acidic proton (exchangeable).
H-3	8.00–8.10	d	~9.0	Deshielded: Ortho to -NO ₂ (strong EWG).
H-6	7.20–7.30	d	~2.8	Shielded/Deshielded mix: Ortho to -COOH (EWG), but ortho to -OBn (EDG). Small meta coupling to H-4.
H-4	7.10–7.20	dd	9.0, 2.8	Shielded: Ortho to -OBn (EDG). Coupled ortho to H-3 and meta to H-6.
Ph-H	7.35–7.50	m	-	Benzyl aromatic protons (5H).
CH ₂	5.25–5.30	s	-	Benzylic methylene. Sharp singlet.

Critical Interpretation:

- The H-3 Doublet: This proton appears furthest downfield (~8.0 ppm) due to the strong paramagnetic deshielding cone of the adjacent nitro group. This confirms the ortho relationship between the nitro group and H-3.
- Coupling Constants: The large coupling (Hz) between H-3 and H-4 confirms they are adjacent. The small coupling (Hz) between H-4 and H-6 confirms the meta relationship, validating the 1,2,5-substitution pattern.

¹³C NMR Analysis (100 MHz, DMSO-d₆)

Key diagnostic carbons:

- Carbonyl (C=O): ~165–167 ppm.[1]
- C-NO₂ (C-2): ~140–145 ppm (often weak/broad due to relaxation).
- C-O (C-5): ~160–163 ppm (Deshielded by oxygen).
- Benzylic CH₂: ~70 ppm.[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid confirmation of the three distinct functional groups: the carboxylic acid, the nitro group, and the ether linkage.

Method: ATR (Attenuated Total Reflectance) on solid powder.

Functional Group	Wavenumber (cm ⁻¹)	Mode	Notes
O-H (Acid)	2800–3200	Stretching	Broad, hydrogen-bonded envelope.
C=O (Acid)	1690–1710	Stretching	Strong intensity. Lower shift if H-bonded.
NO ₂ (Ar)	~1530 (Asym)	Stretching	Diagnostic for aromatic nitro compounds.
NO ₂ (Ar)	~1350 (Sym)	Stretching	Paired with the 1530 band.
C-O-C (Ether)	1230–1260	Stretching	Aryl-alkyl ether stretch.
Aromatic Ring	1450–1600	C=C Stretch	Multiple sharp bands.

Mass Spectrometry (MS)

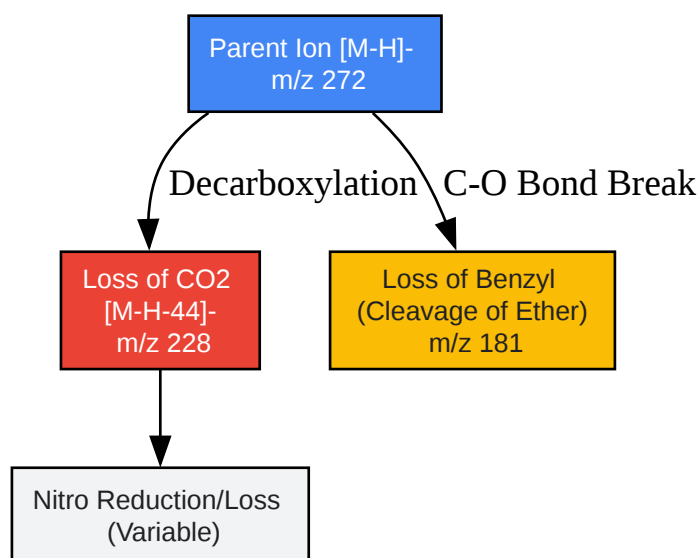
Mass spectrometry confirms the molecular weight and the stability of the benzyloxy moiety.

Ionization Mode

- ESI Negative (ESI⁻): Preferred for carboxylic acids. Expect [M-H]⁻ at m/z 272.
- ESI Positive (ESI⁺): Possible with ammonium buffers. Expect [M+H]⁺ at m/z 274 or [M+Na]⁺ at m/z 296.

Fragmentation Pathways (MS/MS)

Fragmentation typically involves the loss of the labile benzyl group or the nitro group.



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Figure 2: Predicted ESI(-) fragmentation pathway.

- m/z 272 → 228: Loss of CO_2 is characteristic of benzoic acids.
- m/z 272 → 181: Cleavage of the benzyl group (mass 91) leaving the nitrophenol core.

Purity & Storage (Quality Control)

- HPLC Conditions: C18 Column, Water/Acetonitrile (0.1% Formic Acid) gradient. The nitro group provides strong UV absorption at 254 nm and 280 nm.
- Impurity Profile: Watch for 5-hydroxy-2-nitrobenzoic acid (de-benzoylation product) which will elute earlier (more polar) than the target compound.
- Storage: Store at 2–8°C, protected from light (nitro compounds can be photosensitive).

References

- National Institute of Standards and Technology (NIST). (2018). Benzoic acid, 2-nitro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved January 28, 2026, from [\[Link\]](#)

- Royal Society of Chemistry. (2014). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 28, 2026, from [\[Link\]](#)

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Sources

- 1. 2-Nitrobenzoic acid(552-16-9) 1H NMR spectrum [\[chemicalbook.com\]](#)
- 2. Benzoic acid, 2-nitro- [\[webbook.nist.gov\]](#)
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